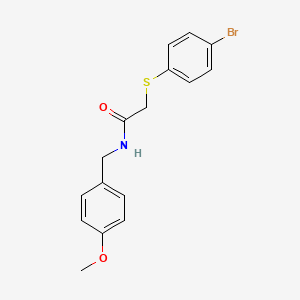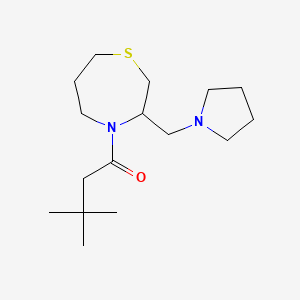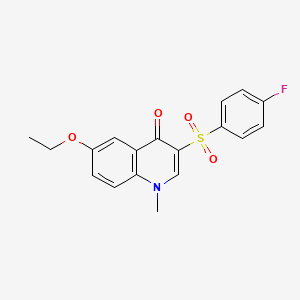![molecular formula C17H17BrN4O3S B2531466 2-(3-bromobenzyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251692-71-3](/img/structure/B2531466.png)
2-(3-bromobenzyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3-bromobenzyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" is a heterocyclic molecule that is likely to possess a complex structure with multiple reactive sites. It contains a [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core, which is a fused triazole and pyridine ring system, suggesting potential biological activity. The presence of a pyrrolidinyl sulfonyl group and a bromobenzyl moiety indicates that this compound could be used as a synthon for further chemical transformations.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in the literature. For instance, 2-aminosubstituted tetrahydro- and dihydro[1,2,4]triazolo[1,5-a]pyrimidines have been synthesized by heating with α-bromoketones, leading to quaternization and oxidative aromatization . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings that can influence the molecule's reactivity and interaction with biological targets. The triazolopyrimidine core, as seen in related compounds, can undergo tautomerism, which has been studied using experimental and computational methods . This tautomerism could affect the binding affinity and selectivity of the compound for various receptors or enzymes.
Chemical Reactions Analysis
Compounds with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety have been shown to exhibit biological activity, such as inhibiting ALK5 phosphorylation . The presence of a bromobenzyl group in the compound could facilitate further chemical reactions, such as palladium-catalyzed cross-coupling reactions, to generate a diverse array of derivatives for biological evaluation.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their heterocyclic structure and substituents. The lipophilicity, pKa, and electrostatic potential of these molecules can be tuned by modifying the substituents, which in turn can affect their pharmacokinetic properties and biological activity . The presence of a sulfonyl group could increase the compound's solubility in water, potentially improving its bioavailability.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
The thermal decomposition of related bromo-methyl-triazolo-pyridine compounds under specific conditions leads to the formation of pyridylcarbene intermediates. These intermediates can further react to produce a variety of structurally diverse compounds (Abarca, Ballesteros, & Blanco, 2006). Such chemical reactions are crucial for the synthesis of novel compounds with potential applications in drug development and material science.
Biological Activities
The synthesis of bromophenol derivatives, including pyrrolidinone structures, has shown significant antioxidant and anticholinergic activities (Rezai et al., 2018). These compounds were evaluated using various bioanalytical methods, demonstrating powerful antioxidant activities and suggesting potential therapeutic applications in diseases associated with oxidative stress and cholinergic dysfunction.
Antimicrobial and Antifungal Applications
Compounds featuring triazolo-pyridine and pyrrolidine structures have been explored for their antimicrobial properties. A study on novel thiazolo-triazolo-pyridine derivatives revealed significant antibacterial and antifungal activity against a range of microorganisms (Suresh, Lavanya, & Rao, 2016). These findings highlight the potential of such compounds in the development of new antimicrobial agents.
Pharmacological Evaluation
Research into triazolo-pyridine analogues has also explored their anticonvulsant activities, with some compounds showing activity against seizures in animal models (Kelley et al., 1995). This suggests the relevance of structural modifications in enhancing the therapeutic potential of these compounds for neurological conditions.
Antioxidant Properties
Highly brominated phenols derived from marine algae, featuring structures related to pyrrolidinone, have demonstrated potent radical-scavenging activity (Duan, Li, & Wang, 2007). These findings support the exploration of such compounds in the development of natural antioxidant supplements or pharmaceuticals.
Orientations Futures
Mécanisme D'action
Target of action
Compounds containing the [1,2,4]triazolo[4,3-a]pyridine moiety have been reported to exhibit various biological activities, including acting as potential c-Met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing .
Biochemical pathways
The c-Met kinase is involved in several signaling pathways related to cell growth and survival. Inhibition of this kinase can disrupt these pathways, potentially leading to the death of cancer cells .
Result of action
The ultimate effect of a c-Met kinase inhibitor would be to disrupt the growth and survival of cancer cells, potentially leading to a reduction in tumor size .
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O3S/c18-14-5-3-4-13(10-14)11-22-17(23)21-12-15(6-7-16(21)19-22)26(24,25)20-8-1-2-9-20/h3-7,10,12H,1-2,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLENSRRCZKFJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Br)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2531384.png)

![4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2531388.png)
![3-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531389.png)


![N-(3,5-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531393.png)


![3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2531398.png)
![4-Methyl-2-[[2-(trifluoromethyl)pyridin-4-yl]oxymethyl]morpholine](/img/structure/B2531402.png)
![12H-pyrido[2',3':5,6][1,4]oxazino[2,3-b]quinoxaline](/img/structure/B2531403.png)
![2-amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2531404.png)
![8-ethyl-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2531406.png)